molecular formula C36H58Te2 B14327148 Bis(2,4,6-tri-tert-butylphenyl)ditellane CAS No. 99354-18-4

Bis(2,4,6-tri-tert-butylphenyl)ditellane

Cat. No.: B14327148
CAS No.: 99354-18-4
M. Wt: 746.0 g/mol
InChI Key: NSXBCAHIZUFTCY-UHFFFAOYSA-N
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Description

Bis(2,4,6-tri-tert-butylphenyl)ditellane is an organotellurium compound characterized by the presence of two tellurium atoms bonded to 2,4,6-tri-tert-butylphenyl groups. This compound is notable for its unique structural and electronic properties, which make it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(2,4,6-tri-tert-butylphenyl)ditellane typically involves the reaction of 2,4,6-tri-tert-butylphenyl lithium with tellurium tetrachloride. The reaction is carried out in an inert atmosphere, often using solvents such as tetrahydrofuran (THF) to facilitate the reaction. The product is then purified through recrystallization techniques .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive tellurium compounds.

Chemical Reactions Analysis

Types of Reactions

Bis(2,4,6-tri-tert-butylphenyl)ditellane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Substitution reactions often require catalysts or specific reaction conditions to proceed efficiently.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation typically yields tellurium oxides, while reduction can produce tellurium hydrides or elemental tellurium .

Scientific Research Applications

Bis(2,4,6-tri-tert-butylphenyl)ditellane has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Bis(2,4,6-tri-tert-butylphenyl)ditellane involves its interaction with molecular targets through its tellurium atoms. These interactions can lead to the formation of reactive intermediates, which can then participate in various chemical reactions. The pathways involved often include electron transfer processes and the formation of tellurium-centered radicals .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Bis(2,4,6-tri-tert-butylphenyl)ditellane is unique due to the presence of tellurium atoms, which impart distinct electronic properties and reactivity compared to other similar compounds. The steric hindrance provided by the tert-butyl groups also influences its reactivity and stability, making it a valuable compound for specific applications in research and industry .

Properties

CAS No.

99354-18-4

Molecular Formula

C36H58Te2

Molecular Weight

746.0 g/mol

IUPAC Name

1,3,5-tritert-butyl-2-[(2,4,6-tritert-butylphenyl)ditellanyl]benzene

InChI

InChI=1S/C36H58Te2/c1-31(2,3)23-19-25(33(7,8)9)29(26(20-23)34(10,11)12)37-38-30-27(35(13,14)15)21-24(32(4,5)6)22-28(30)36(16,17)18/h19-22H,1-18H3

InChI Key

NSXBCAHIZUFTCY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)[Te][Te]C2=C(C=C(C=C2C(C)(C)C)C(C)(C)C)C(C)(C)C)C(C)(C)C

Origin of Product

United States

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